![molecular formula C15H11N3O3 B12592709 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid CAS No. 606930-12-5](/img/structure/B12592709.png)
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is a complex organic compound that features an indole derivative structure. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by further reactions to introduce the amino and imino groups . The final step involves the coupling of the indole derivative with benzoic acid under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Applications De Recherche Scientifique
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring structure.
Uniqueness
4-[(3-Amino-1-imino-1H-isoindol-6-yl)oxy]benzoic acid is unique due to its specific functional groups and the combination of the indole and benzoic acid moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
606930-12-5 |
|---|---|
Formule moléculaire |
C15H11N3O3 |
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
4-(1-amino-3-iminoisoindol-5-yl)oxybenzoic acid |
InChI |
InChI=1S/C15H11N3O3/c16-13-11-6-5-10(7-12(11)14(17)18-13)21-9-3-1-8(2-4-9)15(19)20/h1-7H,(H,19,20)(H3,16,17,18) |
Clé InChI |
YSZKMLYFRVBGCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)OC2=CC3=C(C=C2)C(=NC3=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromophenyl)methyl]-N-ethynylprop-2-enamide](/img/structure/B12592632.png)
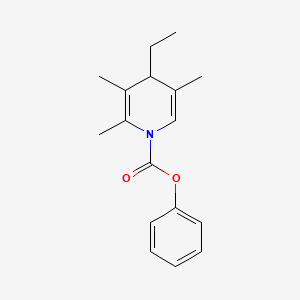
![5-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}-2,5-dimethylhex-3-YN-2-OL](/img/structure/B12592644.png)
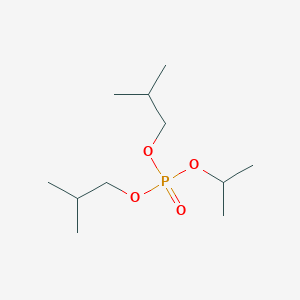
![Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate](/img/structure/B12592670.png)
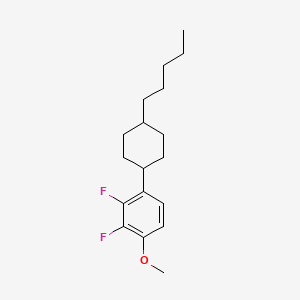
![2,5-Diazaspiro[3.5]nonane, 2-(3-pyridinyl)-](/img/structure/B12592689.png)
![3-Nitro-5-phenyl-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B12592706.png)
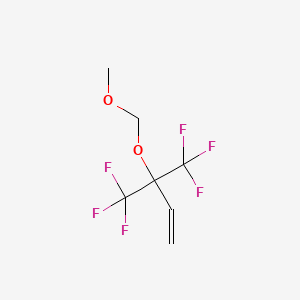
![Hexadecanamide, N-[3-[(oxoacetyl)amino]propyl]-](/img/structure/B12592722.png)
![8,8-Dichloro-4-(propan-2-yl)-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12592728.png)
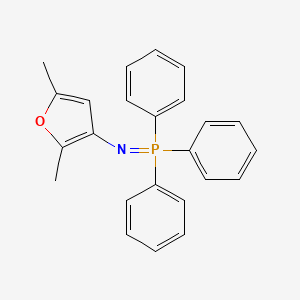
![Methyl 2-[1-(acetyloxy)pentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12592737.png)
![4,7-Benzothiazoledione, 6-[(4-bromophenyl)amino]-2,5-dimethyl-](/img/structure/B12592745.png)
